molecular formula C13H15BrN2 B3345774 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 1108616-48-3

5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No.: B3345774
CAS No.: 1108616-48-3
M. Wt: 279.18 g/mol
InChI Key: DBKPHCKBFAHMNT-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole: is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.

    Formation of Pyrrolidin-1-ylmethyl Group: The brominated indole is then reacted with pyrrolidine and formaldehyde under basic conditions (e.g., sodium hydroxide) to introduce the pyrrolidin-1-ylmethyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to yield different functionalized products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Indoles: Products with various functional groups replacing the bromine atom.

    Oxidized/Reduced Indoles: Compounds with altered oxidation states of the indole core.

    Cyclized Products: Complex heterocycles formed through intramolecular reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole serves as a versatile building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used as a probe to study indole-related biochemical pathways. Its structural similarity to natural indole derivatives enables it to interact with biological targets, providing insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, leading to the development of new drugs for treating various diseases.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyrrolidin-1-ylmethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in chemical reactions.

    3-(Pyrrolidin-1-ylmethyl)-1H-indole: Does not have the bromine atom, which reduces its reactivity in substitution reactions.

    5-Chloro-3-(pyrrolidin-1-ylmethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

5-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole is unique due to the combination of the bromine atom and the pyrrolidin-1-ylmethyl group

Properties

IUPAC Name

5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPHCKBFAHMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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